

# physical and chemical properties of 6-Dehydrocervisterol

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## Compound of Interest

Compound Name: 6-Dehydrocervisterol

Cat. No.: B15596509

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## An In-depth Technical Guide to 6-Dehydrocervisterol

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**6-Dehydrocervisterol**, systematically known as (22E,24R)-3 $\beta$ ,5 $\alpha$ -Dihydroxyergosta-7,22-dien-6-one, is a naturally occurring steroid belonging to the ergosterol family.[1] This polycyclic compound is primarily found in various fungi, including species such as *Aspergillus ochraceus*, *Grifola frondosa*, *Grifola gargal*, and notably, the medicinal mushroom *Ganoderma lucidum*. [2] [3] Ergosterol derivatives are a class of compounds recognized for their potential pharmacological activities, including antifungal, anti-inflammatory, and cholesterol-lowering properties.[1] This guide provides a comprehensive overview of the known physical and chemical properties of **6-Dehydrocervisterol**, along with insights into its biological activities and the experimental protocols utilized for its study.

### Chemical and Physical Properties

A summary of the key chemical and physical properties of **6-Dehydrocervisterol** is presented below.

| Property          | Value   | Reference |
|-------------------|---|-----------|
| Chemical Name     | (22E,24R)-3 $\beta$ ,5 $\alpha$ -Dihydroxyergosta-7,22-dien-6-one | [1][2]    |
| Synonym           | 6-Dehydrocervisterol  |           |
| CAS Number        | 14858-07-2  | [1]       |
| Molecular Formula | C <sub>28</sub> H <sub>44</sub> O <sub>3</sub>                    | [1][2][3] |
| Molecular Weight  | 428.65 g/mol  | [2][3]    |
| Melting Point     | Not available   |           |
| Boiling Point     | Not available   |           |
| Solubility        | Not available   |           |

Note: Specific quantitative data for melting point, boiling point, and solubility in common solvents are not readily available in the reviewed literature.

## Spectral Data

Detailed experimental spectral data for **6-Dehydrocervisterol** are crucial for its identification and characterization. While specific spectra for this compound were not found in the available search results, the following outlines the expected spectroscopic characteristics based on its structure and data from related compounds.

**<sup>1</sup>H NMR Spectroscopy:** The proton NMR spectrum is expected to show characteristic signals for the steroidal backbone, including signals for methyl groups, olefinic protons in the rings and the side chain, and protons attached to carbons bearing hydroxyl groups.

**<sup>13</sup>C NMR Spectroscopy:** The carbon NMR spectrum will provide information on all 28 carbon atoms in the molecule, including the carbonyl carbon of the ketone, olefinic carbons, carbons attached to hydroxyl groups, and the various methyl, methylene, and methine carbons of the steroid nucleus and side chain.

Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak corresponding to the molecular weight of 428.65. Fragmentation patterns would provide valuable information about the structure, including the loss of water molecules from the hydroxyl groups and cleavage of the side chain.

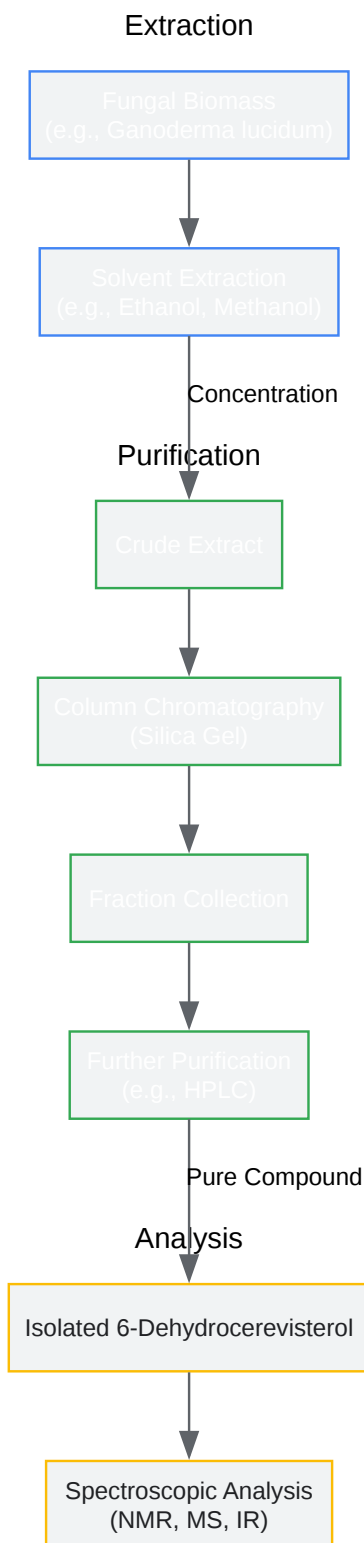
Infrared (IR) Spectroscopy: The IR spectrum is expected to display characteristic absorption bands for the hydroxyl (-OH) groups (typically a broad band around  $3400\text{ cm}^{-1}$ ), the  $\alpha,\beta$ -unsaturated ketone (C=O stretch around  $1650\text{-}1680\text{ cm}^{-1}$ ), and C-H stretching and bending vibrations.

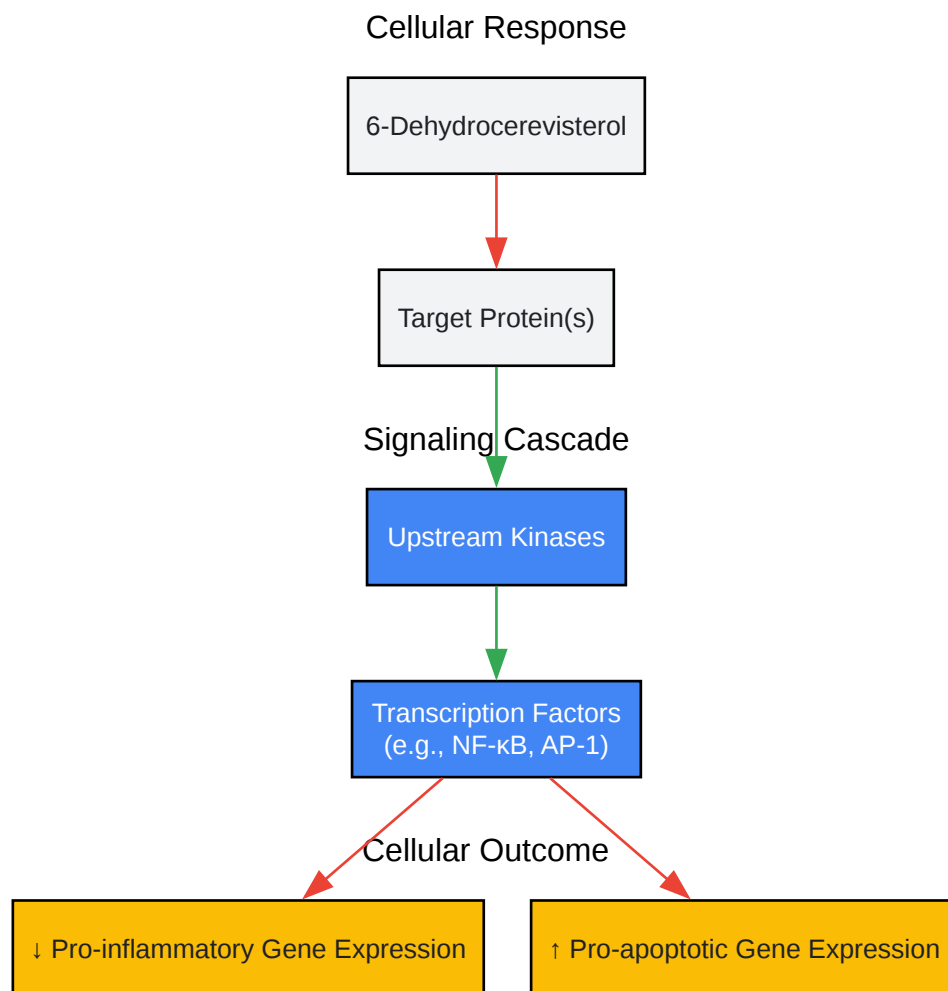
## Experimental Protocols

Detailed experimental protocols for the isolation and synthesis of **6-Dehydrocervisterol** are not extensively documented in the public domain. However, general methodologies for the isolation of steroidal compounds from fungal sources can be adapted.

## General Isolation and Purification Workflow

The following diagram illustrates a typical workflow for the isolation and purification of steroidal compounds like **6-Dehydrocervisterol** from a fungal source such as *Ganoderma lucidum*.





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## References

- 1. Showing Compound (3beta,22E,24R)-3-Hydroxyergosta-5,8,22-trien-7-one (FDB008827) - FooDB [foodb.ca]
- 2. (22E,24R)-3beta,5alpha-dihydroxyergosta-7,22-dien-6-one | C28H44O3 | CID 15340727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scholarworks.sfasu.edu [scholarworks.sfasu.edu]
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